molecular formula C9H8N2O4 B3218678 3-Hydroxy-3-methyl-5-nitro-2-oxindole CAS No. 1190311-29-5

3-Hydroxy-3-methyl-5-nitro-2-oxindole

Cat. No. B3218678
CAS RN: 1190311-29-5
M. Wt: 208.17 g/mol
InChI Key: TWJGCWSKMIFLCU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-Methyl-5-nitro-2-oxindole is a chemical compound with the molecular formula C9H8N2O4 . It is a type of 3-substituted-2-oxindole .


Synthesis Analysis

The synthesis of this compound involves a one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides . Another method involves a retro-Henry type reaction using 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones which are prepared via a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin .


Molecular Structure Analysis

The molecular structure of this compound consists of a 3-substituted-2-oxindole core . The 3-substituted-3-hydroxy-2-oxindole derivatives contain a sulfonamide moiety .


Chemical Reactions Analysis

3-Methyl-2-oxindole (MOI), a related compound, undergoes asymmetric anti-Mannich-type reaction with N-tosyl aryl aldimines in the presence of alkaloid cinchona derivatives to form anti-3,3-disubsituted 2-oxindole derivatives .

Mechanism of Action

The prominent derivatives of 3-Hydroxy-3-methyl-5-nitro-2-oxindole specifically inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter instead of reverse transcription or integration . This indicates that 3-oxindole derivatives could be useful as a potent scaffold for the development of a new class of anti-HIV-1 agents .

properties

IUPAC Name

3-hydroxy-3-methyl-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-9(13)6-4-5(11(14)15)2-3-7(6)10-8(9)12/h2-4,13H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJGCWSKMIFLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215505
Record name 1,3-Dihydro-3-hydroxy-3-methyl-5-nitro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190311-29-5
Record name 1,3-Dihydro-3-hydroxy-3-methyl-5-nitro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-hydroxy-3-methyl-5-nitro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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